3-(2,4-Dimethylphenoxy)piperidine hydrochloride
Overview
Description
3-(2,4-Dimethylphenoxy)piperidine hydrochloride (3-DMPP-HCl) is an organic compound that is used in various scientific research applications due to its unique properties. It is a white crystal with a molecular weight of 272.7 g/mol and a melting point of 116-117°C. 3-DMPP-HCl is a derivative of piperidine, an alkaloid found in some plants, and is a close structural analogue of the neurotransmitter dopamine. It has been used in a variety of research applications, including pharmacological studies of the dopaminergic system, as well as in studies of the role of dopamine in the regulation of behavior.
Scientific Research Applications
3-(2,4-Dimethylphenoxy)piperidine hydrochloride has been used in a variety of scientific research applications. It has been used to study the pharmacology of the dopaminergic system, as well as the role of dopamine in the regulation of behavior. It has also been used to study the effects of dopamine agonists and antagonists on behavior and the development of new drugs to treat disorders related to dopamine dysfunction. Additionally, 3-(2,4-Dimethylphenoxy)piperidine hydrochloride has been used to study the effects of dopamine on learning and memory, as well as the effects of dopamine on reward-seeking behavior.
Mechanism of Action
3-(2,4-Dimethylphenoxy)piperidine hydrochloride is a dopamine agonist, meaning that it binds to and activates dopamine receptors. It has been shown to activate both D1 and D2 dopamine receptors, although its affinity for D2 receptors is greater than its affinity for D1 receptors. By activating dopamine receptors, 3-(2,4-Dimethylphenoxy)piperidine hydrochloride increases the levels of dopamine in the brain, which can lead to changes in behavior, learning, and memory.
Biochemical and Physiological Effects
When 3-(2,4-Dimethylphenoxy)piperidine hydrochloride binds to dopamine receptors, it increases the levels of dopamine in the brain, which can lead to a variety of biochemical and physiological effects. It has been shown to increase locomotor activity, as well as the release of dopamine in the nucleus accumbens, a brain region associated with reward-seeking behavior. Additionally, 3-(2,4-Dimethylphenoxy)piperidine hydrochloride has been shown to increase the firing rate of dopamine neurons in the ventral tegmental area, a brain region associated with motivation and reward.
Advantages and Limitations for Lab Experiments
3-(2,4-Dimethylphenoxy)piperidine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high affinity for dopamine receptors, making it ideal for studying the effects of dopamine on behavior. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 3-(2,4-Dimethylphenoxy)piperidine hydrochloride has some limitations. Although it is a dopamine agonist, it does not activate all dopamine receptors to the same extent, making it unsuitable for studying the effects of dopamine on some behaviors. Additionally, it is not as potent as some other dopamine agonists, making it less suitable for studying the effects of dopamine on some behaviors.
Future Directions
There are several potential future directions for research involving 3-(2,4-Dimethylphenoxy)piperidine hydrochloride. One potential direction is to further study the effects of 3-(2,4-Dimethylphenoxy)piperidine hydrochloride on behavior and learning. Additionally, research could be conducted to further understand the role of 3-(2,4-Dimethylphenoxy)piperidine hydrochloride in the development of new drugs to treat disorders related to dopamine dysfunction. Another potential direction is to study the effects of 3-(2,4-Dimethylphenoxy)piperidine hydrochloride on other brain regions, such as the prefrontal cortex, to better understand its effects on behavior. Finally, research could be conducted to develop more potent dopamine agonists based on the structure of 3-(2,4-Dimethylphenoxy)piperidine hydrochloride.
properties
IUPAC Name |
3-(2,4-dimethylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-5-6-13(11(2)8-10)15-12-4-3-7-14-9-12;/h5-6,8,12,14H,3-4,7,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCFOXYTBJOBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenoxy)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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